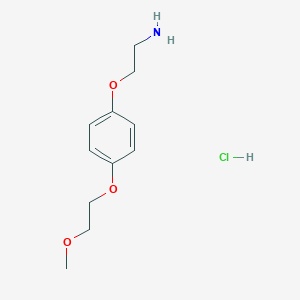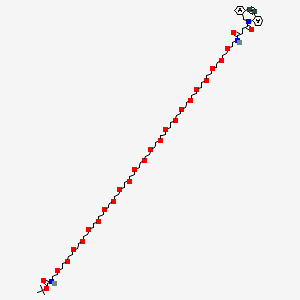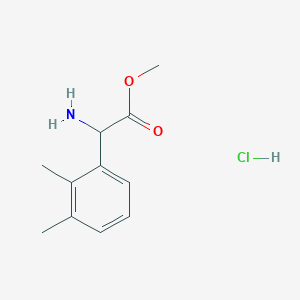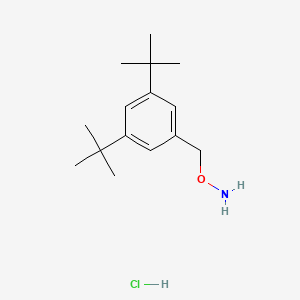
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride is an organic compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two tert-butyl groups at the 3 and 5 positions. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The hydroxylamine group can interact with various molecular targets, including enzymes and reactive oxygen species, modulating their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-tert-Butylhydroxylamine Hydrochloride
- O-Benzoylhydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride is unique due to the presence of the bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This structural feature distinguishes it from other hydroxylamine derivatives and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C15H26ClNO |
|---|---|
Poids moléculaire |
271.82 g/mol |
Nom IUPAC |
O-[(3,5-ditert-butylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-14(2,3)12-7-11(10-17-16)8-13(9-12)15(4,5)6;/h7-9H,10,16H2,1-6H3;1H |
Clé InChI |
RGTVUVDICHBMME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)CON)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


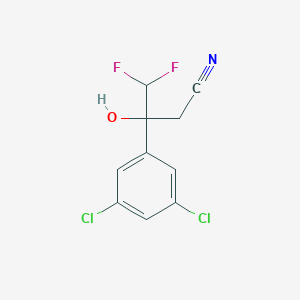
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
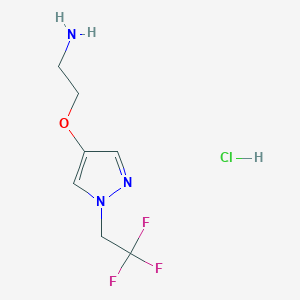
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
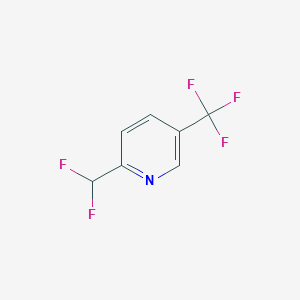
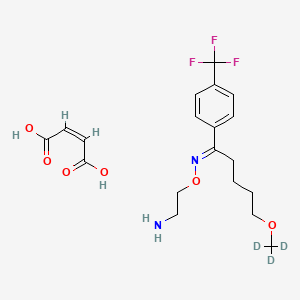
![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
